Propane, 1-nitro-, ion(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propane, 1-nitro-, commonly known as 1-nitropropane (CAS 108-03-2), is a nitroalkane with the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 g/mol . Its IUPAC Standard InChIKey is JSZOAYXJRCEYSX-UHFFFAOYSA-N, and it exists as a colorless liquid with a mild, fruity odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Nitration of Propane: Propane, 1-nitro-, ion(1-) can be synthesized through the nitration of propane. In this method, propane is preheated to a temperature range of 430-450°C and then introduced into a reaction tower lined with glass or silica. Nitric acid (75%) is injected into the propane gas at a temperature of 390-440°C and a pressure of 0.69-0.86 MPa. This reaction yields a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane .

-

Nitration of Propylene: Another method involves the nitration of propylene. This can be done in either the gas phase or liquid phase. The nitration of propylene also produces a mixture of nitroalkanes, including 1-nitropropane .

Industrial Production Methods: The industrial production of 1-nitropropane typically follows the nitration of propane or propylene as described above. The reaction conditions are optimized to maximize the yield of 1-nitropropane while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-nitropropane can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.

Reduction: Reduction of 1-nitropropane can lead to the formation of amines. Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group in 1-nitropropane can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitro compounds with higher oxidation states.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitroalkanes.

Scientific Research Applications

Scientific Research Applications

1-nitropropane is primarily used as a solvent and a precursor in various chemical syntheses. Its applications can be categorized into several key areas:

Organic Synthesis

1-nitropropane serves as a reagent in organic synthesis, particularly in the formation of other nitro compounds or as an intermediate in the production of pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows it to introduce functional groups into organic molecules.

Table 1: Common Reactions Involving 1-Nitropropane

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Nitroalkanes, Amines |

| Michael Addition | Acts as a nucleophile in conjugate addition | β-Nitroalkenes |

| Reduction | Can be reduced to form amines | 1-Aminopropane |

Industrial Applications

In industrial settings, 1-nitropropane is utilized primarily as a solvent in paints, coatings, and adhesives. Its solvent properties make it effective for dissolving various substances, enhancing the performance of products like inks and cleaning agents.

Table 2: Industrial Uses of 1-Nitropropane

| Application | Description |

|---|---|

| Solvent for Coatings | Used in solvent-based paints and coatings |

| Adhesives | Acts as a solvent in adhesive formulations |

| Cleaning Agents | Utilized in cosmetic nail brush cleaners |

Case Study 1: Use in Pharmaceutical Synthesis

A notable application of 1-nitropropane is its role as an intermediate in pharmaceutical synthesis. Research has demonstrated its effectiveness in synthesizing various active pharmaceutical ingredients (APIs) through nitration processes. For instance, studies have shown that modifying the nitro group can lead to compounds with enhanced biological activity.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment was conducted under Canada's Chemicals Management Plan, focusing on the ecological risks associated with 1-nitropropane. The findings indicated that while it poses certain health risks at high exposure levels, its overall ecological impact is minimal when used within regulated limits. The assessment concluded that it does not meet criteria for harmful substances under environmental laws .

Mechanism of Action

The mechanism of action of 1-nitropropane involves its reactivity as a nitroalkane. The nitro group (-NO₂) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, including reductions and substitutions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 131.6°C (269°F)

- Flash Point : 35.6°C (96°F)

- Ionization Energy (IE) : 10.78 ± 0.03 eV (evaluated)

- Uses : Solvent, gasoline additive, rocket propellant, and component in paints and coatings .

- Hazards : Flammable liquid; inhalation or exposure can cause headaches, nausea, and respiratory irritation .

The compound exhibits moderate reactivity due to the electron-withdrawing nitro (-NO₂) group, which influences its chemical behavior and stability .

Molecular and Physical Properties

Note: The boiling point of 1-chloropropane is derived from standard references, as the provided evidence lacks explicit data. The identical boiling points of 1-nitropropane and 1-iodopropane (131.6°C) in the evidence may reflect a discrepancy, as iodine derivatives typically have higher boiling points .

Ionization and Appearance Energies

| Compound | Ionization Energy (IE) | Appearance Energy (AE) of Major Ions |

|---|---|---|

| 1-Nitropropane | 10.78 ± 0.03 eV | C₃H₇⁺: 10.6 eV (EI method) |

| 1-Iodopropane | Not reported | C₃H₇⁺: 9.84 ± 0.01 eV (PIPECO) |

The nitro group in 1-nitropropane increases its ionization energy compared to halogenated derivatives, reflecting its higher stability and electron-withdrawing nature .

Chemical Reactivity and Hazards

- 1-Nitropropane: The nitro group renders it less reactive toward nucleophiles but susceptible to reduction reactions. It decomposes under fire to release toxic gases (CO, NOₓ) .

- 1-Iodopropane: The iodine substituent makes it prone to nucleophilic substitution (e.g., SN2 reactions).

- 1-Chloropropane: Likely less toxic than nitro derivatives but still volatile and flammable. Limited hazard data is available in the evidence .

Analytical Data (Gas Chromatography)

1-Nitropropane exhibits distinct retention indices (RI) in gas chromatography:

Comparable data for halogenated propanes is absent in the evidence, limiting direct analytical comparisons.

Limitations and Notes

- Data Gaps : The evidence lacks detailed information on other nitroalkanes (e.g., nitroethane, 2-nitropropane), restricting comprehensive comparisons.

- Safety Considerations : 1-Nitropropane poses significant fire and health risks, necessitating strict handling protocols compared to halogenated analogs .

Properties

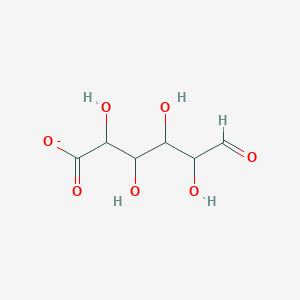

IUPAC Name |

2,3,4,5-tetrahydroxy-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O7- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.